molecular formula C20H24N2 B11407068 1-(2,5-dimethylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole

1-(2,5-dimethylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11407068
M. Wt: 292.4 g/mol
InChI Key: VIXBPQVUARMNFD-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole is a complex organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 2-methylpropylamine to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-dimethylphenyl)methyl]-1H-benzimidazole
  • 2-(2-methylpropyl)-1H-benzimidazole

Uniqueness

1-[(2,5-dimethylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylphenyl group and a methylpropyl group on the benzodiazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C20H24N2/c1-14(2)11-20-21-18-7-5-6-8-19(18)22(20)13-17-12-15(3)9-10-16(17)4/h5-10,12,14H,11,13H2,1-4H3

InChI Key

VIXBPQVUARMNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CC(C)C

Origin of Product

United States

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